Product packaging for aplysianin P(Cat. No.:CAS No. 102510-57-6)

aplysianin P

Cat. No.: B1165566
CAS No.: 102510-57-6
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Description

Aplysianin P is a bacteriostatic glycoprotein purified from the purple fluid of the sea hare, Aplysia kurodai . Research indicates it has a molecular weight of approximately 60 kD and is active against both gram-positive and gram-negative bacteria . Its action is not bactericidal but bacteriostatic, with half-maximal activity observed at concentrations between 0.2 and 5.8 µg/mL . Studies on E. coli suggest that the mechanism of action of this compound involves the complete inhibition of DNA and RNA synthesis, functioning similarly to a DNA-inhibiting chemotherapeutic drug, without inducing the release of ATP from bacteria . This compound belongs to a family of antineoplastic and antimicrobial glycoproteins, termed aplysianins, found in different tissues of the sea hare . This compound is presented for research purposes to study its unique antibacterial mechanisms and potential applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

102510-57-6

Molecular Formula

C20H41N4Na3O16S4

Synonyms

aplysianin P

Origin of Product

United States

Origin, Isolation, and Biochemical Characterization of Aplysianin P

Characterization of Proteinaceous Nature and Glycosylation Status

Assessment of Protein Composition and Subunit Structure

Purified aplysianin P has been characterized as a single polypeptide chain with a molecular weight of approximately 60,000 Da. nih.gov This places it within the range of molecular weights observed for other ink proteins from sea hares, which are often around 60 kDa. ufc.br For comparison, other related proteins from Aplysia kurodai, such as aplysianin A from the albumen gland, have a significantly higher molecular weight of approximately 320 kDa and consist of subunits with a molecular weight of 85 kDa. nih.gov Aplysianin E, another antineoplastic glycoprotein (B1211001) from A. kurodai eggs, has a reported molecular weight of 250 kDa. psu.edutandfonline.com Unlike some other multimeric proteins found in marine invertebrates, this compound is described as a single polypeptide. nih.govtandfonline.com

ProteinSource Organ/FluidOrganismMolecular Weight (kDa)Subunit Structure
This compoundPurple fluidAplysia kurodai~60Single polypeptide
Aplysianin AAlbumen glandAplysia kurodai~320Multimeric (~85 kDa subunits)
Aplysianin EEggsAplysia kurodai~250Not specified in detail
Dactylomelin-PInkAplysia dactylomela~60Not specified in detail
Dolabellanin AAlbumen glandDolabella auricularia~375Not specified in detail
Dolabellanin PPurple fluidDolabella auricularia~250Not specified in detail

Investigation of Glycosylation Components and Their Significance

This compound is noted as a glycoprotein. nih.gov Glycosylation, the covalent attachment of sugar moieties to proteins, is a significant post-translational modification that can influence protein structure, stability, and function, including recognition by other molecules. thermofisher.comrapidnovor.comcreative-biolabs.com The lability of this compound to periodate (B1199274) treatment suggests the importance of its carbohydrate component for its activity. nih.gov Periodate is known to oxidize carbohydrate chains. This indicates that the sugar moiety plays a key role in the cytolytic activity induced by this compound, potentially through recognition of sugar structures on target cells. nih.gov While specific details about the types and structures of the glycans attached to this compound are not extensively detailed in the provided information, the inhibition of its tumor lysis activity by N-acetylneuraminic acid further supports the significance of the sugar moiety in its interaction with cells. nih.gov

PropertyObservation/FindingSignificance
Glycoprotein statusIdentified as a glycoprotein. nih.govContains covalently attached carbohydrate chains. thermofisher.comrapidnovor.comcreative-biolabs.com
Periodate labilityLabile to treatment with periodate. nih.govSuggests importance of carbohydrate component for activity. nih.gov
Inhibition by N-acetylneuraminic acidTumor lysis inhibited by N-acetylneuraminic acid. nih.govImplies recognition of sugar moiety is crucial for cytolysis. nih.gov

Molecular Identity and Relationship to Homologous Proteins

Methodologies for Primary Structure Elucidation

The primary structure of a protein, which refers to its amino acid sequence, is typically determined using a combination of biochemical and molecular techniques. Methodologies commonly employed for protein structure elucidation include amino acid sequencing and mass spectrometry-based proteomics. biologists.comcapes.gov.brresearchgate.net

Amino acid sequencing, often performed using methods like Edman degradation, involves sequentially removing and identifying amino acid residues from the N-terminus of a protein. ufc.br This technique was used, for example, to determine the N-terminal amino acid sequence of dactylomelin-P, a protein homologous to aplysianin P. ufc.br

Mass spectrometry-based proteomics allows for the determination of protein mass, identification of peptides generated by enzymatic digestion, and sometimes de novo sequencing of peptides, providing extensive information about the protein's primary structure. biologists.comresearchgate.netvulcanchem.comuniprot.org Techniques such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS-MS) are utilized for the characterization of aplysianins. bioglyco.com

Elucidation of this compound's Specific Structural Characteristics

While detailed information specifically on the complete structural elucidation of this compound's primary structure is not extensively detailed in the provided search results, it is known to be a protein with a molecular weight of approximately 60 kDa, isolated from the purple fluid of Aplysia kurodai. ufc.brbioglyco.com Comparative analysis with homologous proteins like dactylomelin-P suggests a similarity in amino acid composition, particularly low levels of sulfur amino acids. ufc.br Like some other ink proteins from sea hares, this compound has been reported to have an acidic isoelectric point (pI). ufc.br

Homology and Phylogenetic Analysis within the Aplysianin Protein Family

Homology and phylogenetic analyses are crucial for understanding the evolutionary relationships and functional diversification within protein families like the Aplysianins. nih.govbiorxiv.org These analyses compare amino acid sequences to infer common ancestry and evolutionary history. nih.gov

Phylogenetic analysis of sea hare proteins, including members of the Aplysianin family, has indicated the presence of distinct clades. ufc.brresearchgate.net These groupings often correlate with the source of the protein, such as the albumen gland or the ink gland, suggesting that similarities and differences among these proteins may be related to their origin and physiological roles. ufc.br

This compound shares homology with several other proteins found in sea hares, including Aplysianin A, Aplysianin E, Escapin, and Dactylomelin-P. ufc.brbioglyco.combiologists.com These proteins are considered part of the broader Aplysianin family, which often exhibits LAAO activity. researchgate.net

Comparative analysis of amino acid sequences reveals varying degrees of identity among these proteins. For instance, dactylomelin-P shows high sequence identity with escapin (96%) and lower identity with aplysianin A (40%). ufc.br Escapin itself shares significant identity with aplysianin A precursor protein (around 60%). biologists.com this compound has been compared to dactylomelin-P and dolabellanin-P in terms of amino acid composition, showing similarities such as low levels of sulfur amino acids. ufc.br

These proteins, while sharing homology, are isolated from different sources within the sea hare. This compound and dactylomelin-P are found in the purple fluid/ink. ufc.brbioglyco.com Escapin is also isolated from the ink secretion of Aplysia californica. biologists.comresearchgate.net Aplysianin A is typically isolated from the albumen gland. bioglyco.comresearchgate.netnih.gov Aplysianin E is isolated from the supernatant of a homogenate of eggs. bioglyco.com

The phylogenetic analysis of sea hare L-AAOs and related proteins has placed aplysianin A from A. kurodai and its homologue from A. californica in one clade, while APIT, escapin, and dactylomelin-P form another clade. ufc.brresearchgate.net This suggests separate evolutionary lineages for L-AAOs originating from the albumen gland versus those from the ink gland. ufc.brresearchgate.net

Despite their homology, the related Aplysianins exhibit both functional conservation and divergence. nih.govnih.govbiorxiv.org As a family, many of these proteins, including this compound, aplysianin E, escapin, and dactylomelin-P, have been reported to possess antimicrobial and/or cytolytic activities. ufc.brbioglyco.combiologists.combiologists.com This suggests a conserved role in the sea hare's defense mechanisms. ufc.brbiologists.com

The LAAO activity is a conserved function among many members of this family. researchgate.net However, there can be variations in substrate specificity. For example, escapin, similar to aplysianin A, preferentially utilizes positively charged amino acids like L-lysine and L-arginine as substrates. biologists.comresearchgate.net

Functional divergence can manifest in the specific biological effects observed. While some studies initially characterized this compound, aplysianin E, and dactylomelin-P as bacteriostatic, escapin was found to be bactericidal under certain assay conditions. biologists.com However, further investigation revealed that dactylomelin-P could also be bactericidal, suggesting that methodological differences or the presence of persister cells in assays might influence the observed effects. biologists.com

The distinct origins of these proteins within the sea hare (e.g., ink gland vs. albumen gland) also hint at potential functional specialization related to their specific environments and roles in the animal's physiology and defense. ufc.brresearchgate.net

Biosynthetic Pathways and Ecological Roles

Proposed Biosynthetic Mechanisms of Aplysianin P Production

In contrast to many small molecules found in sea hares that are derived from their diet, proteins like this compound are considered genetic products of the sea hares themselves. rmreagents.com Their biosynthesis involves the organism's own cellular machinery.

The presence of this compound and related proteins in sea hares is underpinned by a genetic basis. Studies on related sea hare proteins, such as escapin from Aplysia californica, have involved isolation, cloning, and sequencing, demonstrating that the genes encoding these proteins are present in the sea hare genome. massbank.euuni.lu Sequence analysis of escapin indicated it is a flavin-containing L-amino acid oxidase (LAAO). uni.lu Further genetic investigations, including the cloning and sequencing of the gene for APIT (another LAAO found in Aplysia punctata), have revealed characteristic protein domains, such as a FAD-binding domain and a GG-motif, typical of LAAOs. wikipedia.org Notably, strong homology exists between APIT, the precursor of aplysianin A, and escapin. wikipedia.org Phylogenetic analysis of sea hare proteins, which includes aplysianin A, suggests the existence of distinct LAAO paralogues originating from different glands within the sea hare, such as the albumen gland and the ink gland. rmreagents.commassbank.eu Research indicates that each sea hare species expresses multiple LAAOs, exhibiting organ-specific expression patterns. mims.com For instance, escapin is produced exclusively in the ink gland of A. californica. nih.govfishersci.at

This compound is characterized as a glycoprotein (B1211001) with a molecular weight of approximately 60 kDa, isolated from the purple fluid of Aplysia kurodai. epa.govfishersci.ca Investigations into other bioactive proteins from sea hares, including aplysianin A, APIT, escapin, and dactylomelin-P, have revealed that many of these function as L-amino acid oxidases (LAAOs). rmreagents.commassbank.eumims.com LAAOs are a class of flavoenzymes that catalyze a specific chemical reaction: the oxidative deamination of an L-amino acid in the presence of water and oxygen. This process results in the production of an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). Aplysianin A, a protein related to this compound, has been shown to specifically catalyze the oxidation of basic amino acids, such as L-arginine and L-lysine. Similarly, escapin and its homologous proteins primarily utilize L-lysine and L-arginine as substrates. mims.com The enzymatic activity of these LAAOs, particularly the generation of hydrogen peroxide, is considered central to their biological effects. wikipedia.orgmassbank.eu A notable aspect of this enzymatic pathway in some sea hares, like A. californica, is the spatial separation of the enzyme (e.g., escapin in the ink gland) and its primary substrate (L-lysine in the opaline gland). mims.comnih.gov These components are stored in separate glands and are mixed only upon release during a defensive event, leading to the in situ generation of bioactive compounds. nih.gov

Genetic Basis of this compound Expression in Sea Hares

Ecological Significance as a Chemical Defense Mechanism

Sea hares, being soft-bodied mollusks with reduced internal shells, rely heavily on chemical defenses to protect themselves in the marine environment. massbank.eu The secretion of ink, containing compounds like this compound, is a prominent active defense strategy. massbank.eunih.govfishersci.at

The ink released by sea hares acts as a multifaceted antipredator defense. rmreagents.com Its mechanisms can involve chemically deterring predators through their senses, potentially acting as an unpalatable substance or a decoy that misdirects attacks. rmreagents.com Sensory inactivation in the predator is another proposed defensive function. rmreagents.com Proteins found in sea hare ink, including this compound from A. kurodai, escapin from A. californica, julianin-S from A. juliana, dactylomelin-P from A. dactylomela, and APIT from A. punctata, are considered integral components of this defensive arsenal. massbank.euuni.lumassbank.eumims.comnih.gov Escapin, for example, is specifically named for its potential role in anti-predator defense and is released when the sea hare is attacked. massbank.euuni.lu The mixture of ink and opaline secretions in species like A. californica aids in escape through complex interactions involving compounds that can act as feeding stimulants, deterrents, and aversive agents. The LAAO activity of proteins like escapin has been shown to affect the behavior of potential predators by influencing their chemosensory systems. The strategic packaging of LAAOs and their substrates in separate glands, leading to their mixing and activation only upon predatory threat, is a mechanism that prevents the sea hare from harming itself while effectively generating defensive compounds when needed. nih.gov

Beyond deterring predators, sea hare proteins, including this compound, contribute to the organism's protection against microbes. Sea hares are known to produce proteins with both cytotoxic and antimicrobial properties. rmreagents.com this compound was initially characterized as a bacteriostatic factor isolated from the purple fluid of Aplysia kurodai. epa.gov It has been demonstrated to inhibit the synthesis of DNA and RNA in E. coli. epa.gov Studies have shown that this compound, alongside related glycoproteins such as aplysianin A and E, and dolabellanin A, exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Many proteins found in the ink and albumen glands of sea hares, including this compound and escapin, are recognized for their antimicrobial capabilities. 16streets.commassbank.euuni.lumassbank.eumims.com The bacteriostatic effect observed in some sea hare LAAOs is linked to the production of hydrogen peroxide generated during the enzymatic reaction. wikipedia.orgmassbank.eu LAAOs from sea hares have demonstrated antimicrobial activity against a range of bacteria and fungi. mims.com For instance, escapin has been shown to inhibit the growth of several Gram-negative and Gram-positive bacterial species, as well as certain yeast species. The presence of antimicrobial compounds in sea hare egg masses is particularly important for preventing fouling by microorganisms, given that the eggs are deposited on the substrate. The antibacterial action of sea hare LAAOs can manifest as either bacteriostatic activity, primarily mediated by H₂O₂, or bactericidal effects, potentially involving unstable intermediate compounds. massbank.eu

Investigation of Biological Activities and Molecular Mechanisms Non Clinical Focus

Antineoplastic and Cytotoxic Actions in In Vitro Cellular Models

Aplysianin P, a 60 kDa protein, has demonstrated antineoplastic and cytotoxic effects in various in vitro cellular models, primarily cancer cell lines. researchgate.netpsu.edu It is considered a novel antitumor factor. researchgate.net

Effects on Proliferation and Viability in Defined Non-Human Cell Lines (e.g., tumor cell lines)

Studies have shown that this compound exhibits antiproliferative activity against several human cancer cell lines. researchgate.netpsu.edu A 60 kDa protein isolated from the purple fluid of Aplysia dactylomela, identified as this compound, showed antiproliferative effects on cell lines such as L929, K562, HL60, and NB4. researchgate.netpsu.edu The most significant effect was observed on the NB4 cell line, with maximal activity at concentrations between 0.5 and 1.5 µg/ml. researchgate.netpsu.edu While this protein demonstrated antiproliferative effects, it did not show significant cytotoxic effects on NB4 cells in one study. psu.edu However, other research on this compound from A. kurodai reported anticancer effects at concentrations ranging from 3 to 25 µg/ml for different cancer cell lines and a cytolytic effect. psu.edu

Another compound, aplysin (B1665144) (a bromosesquiterpene also from Aplysia kurodai), has been shown to suppress cell proliferation in breast cancer cell lines MDA-MB-231 and BT-549. nih.govresearchgate.netoncotarget.com The MTT assay indicated significant reductions in proliferation (more than 30%) when these cells were exposed to 20 µg/mL aplysin or higher doses for 48 hours. nih.gov The half-maximal inhibitory concentration (IC50) for aplysin was determined to be 42.7 µg/mL in MDA-MB-231 cells and 25.2 µg/mL in BT-549 cells. nih.gov

Data on the antiproliferative effects of the 60 kDa protein from A. dactylomela on specific cell lines:

Cell LineActivity (µg/ml)EffectCitation
NB40.5 - 1.5Maximally active antiproliferative researchgate.netpsu.edu
L9291Antiproliferative researchgate.netpsu.edu
K5621Antiproliferative researchgate.netpsu.edu
HL601Antiproliferative researchgate.netpsu.edu

Data on the effect of aplysin on breast cancer cell viability:

Cell LineConcentration (µg/mL)Treatment Duration (h)Proliferation Reduction (%)IC50 (µg/mL)Citation
MDA-MB-231≥ 2048> 3042.7 nih.gov
BT-549≥ 2048> 3025.2 nih.gov

Induction of Programmed Cell Death Pathways (e.g., apoptosis)

This compound has been reported to induce tumor lysis. ekb.eg Programmed cell death, or apoptosis, is a highly regulated process essential for removing damaged or unnecessary cells. clevelandclinic.orgwikipedia.org Studies on the purple fluid and egg extract of Aplysia fasciata, which are reported to contain this compound as a major active ingredient, showed induction of apoptosis in Ehrlich ascites carcinoma (EAC) cells in vitro. ekb.eg Incubation of EAC cells with these extracts resulted in significant increases in cell apoptosis in a dose-dependent manner. ekb.eg

Specifically, purple fluid at concentrations of 0.5 µg/ml, 1 µg/ml, 1.5 µg/ml, and 2 µg/ml induced increases in cell apoptosis by 42%, 46%, 48%, and 49%, respectively, compared to control cells. ekb.eg Egg extract at concentrations of 50 µg/ml, 100 µg/ml, 150 µg/ml, 200 µg/ml, and 250 µg/ml induced increases in cell apoptosis by 49%, 51%, 52%, 52.7%, and 54%, respectively. ekb.eg

Apoptosis can be initiated through intrinsic or extrinsic pathways, both leading to the activation of caspases, which execute the cell death program. wikipedia.orgmdpi.com The intrinsic pathway is triggered by cell stress, while the extrinsic pathway is activated by signals from other cells, such as the binding of death ligands like TNF-α and Fas to their receptors. wikipedia.orgmdpi.com

While the search results primarily discuss aplysin's mechanism of inducing apoptosis via the PI3K/AKT/FOXO3a pathway, this mechanism is relevant to understanding how sea hare compounds can trigger programmed cell death in cancer cells. nih.govresearchgate.netoncotarget.com

Data on apoptosis induction by A. fasciata extracts in EAC cells:

SubstanceConcentration (µg/ml)Apoptosis Increase (%) (vs. Control)Citation
Purple Fluid0.542 ekb.eg
Purple Fluid1.046 ekb.eg
Purple Fluid1.548 ekb.eg
Purple Fluid2.049 ekb.eg
Egg Extract5049 ekb.eg
Egg Extract10051 ekb.eg
Egg Extract15052 ekb.eg
Egg Extract20052.7 ekb.eg
Egg Extract25054 ekb.eg

Modulation of Cellular Signaling Pathways and Key Molecular Targets

This compound has been established as a nucleic acid synthesis inhibitor. researchgate.netpsu.edu Inhibition of nucleic acid synthesis is a known mechanism of action for some chemotherapeutic drugs and antibacterial agents. researchgate.netumd.edulumenlearning.comnih.govmdpi.com this compound completely inhibited the syntheses of DNA and RNA by E. coli. researchgate.net

While specific details on this compound's modulation of signaling pathways like PI3K/AKT/FOXO3a are not explicitly detailed in the search results for this compound itself, research on aplysin, another compound from Aplysia kurodai, provides insight into potential mechanisms. nih.govresearchgate.netoncotarget.com Aplysin suppresses breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/AKT/FOXO3a pathway. nih.govresearchgate.netoncotarget.com

The PI3K/AKT pathway is frequently hyperactivated in various cancers and plays a significant role in cell survival, proliferation, and metabolism. nih.govnih.govufc.brnih.govyoutube.com FOXO3a, a transcription factor downstream of PI3K/AKT, acts as a tumor suppressor. nih.govresearchgate.net Aplysin treatment significantly suppressed the phosphorylation of AKT (Ser-473) and FOXO3a (Ser-253) in breast cancer cell lines MDA-MB-231 and BT-549 in a time-dependent manner. nih.govoncotarget.com This inhibition of phosphorylation leads to activated FOXO3a, which in turn modulates the expression of target genes. nih.govoncotarget.com Aplysin decreased the expression of cyclinD1 and Bcl-XL and increased the levels of p21CIP1, p27KIP1, Bim, TRAIL, and FasL, contributing to cell proliferation inhibition and apoptosis promotion. nih.govoncotarget.com

Inhibition of nucleic acid synthesis by this compound:

TargetEffect of this compound on E. coliCitation
DNA SynthesisCompletely inhibited researchgate.net
RNA SynthesisCompletely inhibited researchgate.net

Modulation of gene expression by aplysin via PI3K/AKT/FOXO3a pathway:

Gene TargetEffect of AplysinCellular OutcomeCitation
cyclinD1DecreasedInhibition of cell cycle progression/proliferation nih.govoncotarget.com
Bcl-XLDecreasedPromotion of apoptosis nih.govoncotarget.com
p21CIP1IncreasedInhibition of cell cycle progression/proliferation nih.govoncotarget.com
p27KIP1IncreasedInhibition of cell cycle progression/proliferation nih.govoncotarget.com
BimIncreasedPromotion of apoptosis nih.govoncotarget.com
TRAILIncreasedPromotion of apoptosis nih.govoncotarget.com
FasLIncreasedPromotion of apoptosis nih.govoncotarget.com

Antimicrobial Activities against Bacterial and Fungal Pathogens

This compound has also demonstrated antimicrobial activities against both bacterial and fungal pathogens. researchgate.netpsu.educapes.gov.brekb.egresearchgate.netnih.gov Novel antimicrobials designated as aplysianins were extracted from sea hares like A. kurodai, A. juliana, and D. auricularia, showing activity against Gram-positive and Gram-negative bacteria and some fungi. capes.gov.brekb.eg

Assessment of Bacteriostatic and Bactericidal Mechanisms in Microorganisms

This compound's action against bacteria has been described as bacteriostatic rather than bactericidal. researchgate.netcapes.gov.br Bacteriostatic agents inhibit the growth of bacteria, while bactericidal agents kill them. lumenlearning.com this compound was half-maximally active for Gram-positive and Gram-negative bacteria at concentrations ranging from 0.2 to 5.8 micrograms/mL. researchgate.net

The antibacterial action of this compound is exerted by inhibiting nucleic acid syntheses (DNA and RNA), similar to the mechanism of some DNA-inhibiting chemotherapeutic drugs. researchgate.netumd.edulumenlearning.comnih.govmdpi.comcapes.gov.br this compound completely inhibited the syntheses of DNA and RNA by E. coli. researchgate.net It did not induce the release of ATP from bacteria, further supporting a mechanism that does not involve disrupting membrane integrity like some bactericidal agents. researchgate.net

Other related proteins from sea hares, such as escapin (a paralog of Aplysianin A), an L-amino acid oxidase, have shown both bacteriostatic and bactericidal activities depending on the conditions and the presence of specific amino acids like L-lysine or L-arginine. capes.gov.brufc.brbiologists.comnih.gov The bacteriostatic effect of some L-amino oxidases is attributed to the production of hydrogen peroxide (H2O2). ufc.brbiologists.com However, the bactericidal effect may involve other mechanisms, potentially related to DNA condensation induced by products formed in the presence of certain amino acids. ufc.brnih.gov While this compound is also an L-amino acid oxidase, its primary described mechanism is the inhibition of nucleic acid synthesis, leading to a bacteriostatic effect. researchgate.netcapes.gov.br

Antimicrobial activity and mechanism of this compound:

Target MicroorganismsActivity TypeHalf-maximal activity concentration (µg/mL)Mechanism of ActionCitation
Gram-positive bacteriaBacteriostatic0.2 - 5.8Inhibits nucleic acid synthesis (DNA, RNA) researchgate.netcapes.gov.br
Gram-negative bacteriaBacteriostatic0.2 - 5.8Inhibits nucleic acid synthesis (DNA, RNA) researchgate.netcapes.gov.br
Some fungiActiveNot specifiedNot specified capes.gov.brekb.eg

Inhibition of Microbial Nucleic Acid Synthesis

This compound has been established to exert its antibacterial effects, in part, through the inhibition of nucleic acid synthesis in microorganisms. Studies have demonstrated that this compound acts as a nucleic acid synthesis inhibitor fishersci.caufc.br. This mechanism is a critical mode of action for various antimicrobial agents, preventing essential processes of cell growth and reproduction in bacteria wikipedia.orguni.lunih.govufc.br. While the precise molecular targets within the nucleic acid synthesis pathway for this compound are not explicitly detailed in the provided search results, the general principle involves interfering with the replication or transcription machinery of the microbial cell uni.lunih.gov.

Role of Hydrogen Peroxide Production by L-Amino Acid Oxidase Activity in Antimicrobial Action

Several bioactive proteins isolated from sea hares, including homologs of this compound such as dactylomelin-P from Aplysia dactylomela and escapin from Aplysia californica, have been identified as L-amino acid oxidases (L-AAOs) nih.govresearchgate.netepa.govnih.gov. L-AAOs are flavoenzymes that catalyze the oxidative deamination of L-amino acids, producing alpha-keto acids, ammonia, and hydrogen peroxide (H₂O₂) nih.govresearchgate.netnih.gov.

Research on dactylomelin-P and escapin indicates that the hydrogen peroxide generated by their L-AAO activity plays a significant role in their antimicrobial effects nih.govepa.govnih.govbiologists.com. Specifically, H₂O₂ is largely responsible for the bacteriostatic effects observed nih.govepa.govnih.gov. While direct evidence confirming L-AAO activity and H₂O₂ production specifically for this compound is not present in the provided snippets, the biochemical similarities and shared origin from sea hares with characterized L-AAOs strongly suggest that this compound likely possesses similar enzymatic activity contributing to its antimicrobial action. The bacteriostatic effect mediated by H₂O₂ can be neutralized by the addition of peroxidase, an enzyme that scavenges hydrogen peroxide nih.govresearchgate.net.

Other Documented Biological Effects (e.g., hemagglutinating activity)

In addition to its antimicrobial properties, this compound has also been reported to possess cytolytic effects fishersci.caufc.br. Furthermore, similar proteins from sea hares, such as dactylomelin-P, exhibit hemagglutinating activity ufc.brresearchgate.net. Hemagglutination is the clumping together of red blood cells, often mediated by proteins called lectins nih.gov. Dactylomelin-P's hemagglutinating activity is preferentially observed against rabbit erythrocytes and can be inhibited by the glycoprotein (B1211001) fetuin, suggesting the presence of lectin-like properties researchgate.netnih.gov. While the provided information directly links this compound to cytolytic activity, the hemagglutinating activity is primarily documented for the related protein dactylomelin-P ufc.brresearchgate.net. Given the reported similarities among these sea hare proteins, it is possible that this compound may also possess hemagglutinating activity, but this is not explicitly stated in the provided search results focused on this compound itself.

Structure-Activity Relationship (SAR) Studies on this compound and Its Analogs

Impact of Structural Modifications on Biological Potency and Selectivity (conceptual, applied to protein/glycoprotein context)

In the context of a protein like this compound, structural modifications could include amino acid substitutions, deletions, or insertions, which might alter the protein's folding, stability, substrate binding (if it is an enzyme like an L-AAO), or interaction with microbial targets or host cells. Glycosylation, if present in this compound as it is in some other sea hare proteins researchgate.net, could also significantly influence its activity, affecting factors such as solubility, stability, and recognition by other molecules. Changes in the carbohydrate moiety of a glycoprotein can impact its biological functions wikipedia.org.

SAR studies would conceptually involve creating or identifying structural variants of this compound and then assaying their biological activities (e.g., antimicrobial efficacy, nucleic acid synthesis inhibition, cytolytic activity, hemagglutination) to correlate structural features with observed effects.

Chemical Synthesis and Derivatization Approaches for Analogues and Probes

Strategies for the Preparation of Synthetic Aplysianin P Analogs or Derivatives (if applicable for structure-activity studies, recognizing this compound is a large protein)

The chemical synthesis of large proteins like this compound (approximately 60 kDa) is a complex undertaking that is not typically achieved through standard solid-phase or solution-phase peptide synthesis methods, which are generally limited to peptides of up to 50-100 amino acids sigmaaldrich.comthermofisher.commdpi.com. While techniques exist for the synthesis of larger polypeptides and small proteins, they often involve fragment condensation or ligation strategies sigmaaldrich.com.

In the context of a large protein such as this compound, the concept of "synthetic analogs or derivatives" for structure-activity relationship (SAR) studies would likely involve approaches distinct from typical small molecule medicinal chemistry. These could include the synthesis of specific peptide fragments corresponding to regions of this compound believed to be involved in its biological activity, or the creation of modified versions of the protein.

Another approach for generating protein derivatives involves chemical modification of the isolated or recombinantly produced protein. Chemical modification techniques can target specific amino acid residues to alter the protein's properties, stability, or activity nih.govsci-hub.senih.govresearchgate.net. For instance, modifications like PEGylation can improve the pharmacokinetic properties of therapeutic proteins researchgate.net. However, published research specifically detailing the synthetic preparation of analogs or chemical derivatives of the full this compound protein for the purpose of comprehensive structure-activity relationship studies was not found in the consulted literature.

Structure-activity relationships for proteins can also be explored through the study of naturally occurring variants, truncated forms, or through site-directed mutagenesis of recombinantly expressed protein to understand the role of specific amino acids or domains google.com. Conformation-activity relationships, which examine how the three-dimensional structure and dynamic conformational changes of a protein relate to its biological function, are also crucial for understanding protein activity wikipedia.org.

While the general methodologies for peptide synthesis and protein modification exist, their specific application to creating synthetic analogs or derivatives of this compound for detailed SAR studies is not extensively documented in the provided search results. Some studies on related sea hare proteins mention investigating cytotoxic fragments google.com, suggesting that a fragment-based approach could be a potential strategy for this compound as well, although specific synthetic studies were not identified.

Design and Synthesis of Molecular Probes for Target Identification and Validation

Molecular probes are essential tools in chemical biology and drug discovery for identifying and validating the biological targets of bioactive molecules nih.govthermofisher.krdanaher.com. For a protein like this compound, which exhibits biological activity (e.g., inhibiting nucleic acid synthesis and potential LAAO activity) researchgate.netresearchgate.netbiologists.comnih.gov, designing and synthesizing molecular probes would aim to elucidate the specific cellular macromolecules or pathways with which it interacts to exert its effects.

The design of molecular probes for protein targets often involves creating small molecules or modified ligands that can selectively bind to or react with the target protein nih.govthermofisher.kr. Activity-based protein profiling (ABPP) is a chemoproteomic technique that utilizes activity-based probes (ABPs) designed to covalently label the active sites of enzymes or other functional proteins, allowing for their identification and functional analysis within complex biological samples nih.govdanaher.com.

Given this compound's reported activities, potential molecular probes could be designed based on its structural features or its proposed mechanism of action. For example, if its LAAO activity is central to its effects, probes targeting LAAO enzymes or pathways affected by hydrogen peroxide production could be relevant researchgate.netbiologists.comnih.govgoogle.com. If its inhibition of nucleic acid synthesis is direct, probes that interact with DNA or RNA polymerase or other components of the transcription/replication machinery could be conceived researchgate.net.

The synthesis of molecular probes typically involves organic chemistry techniques to create molecules with a reactive group for covalent labeling, a tag for detection or isolation (e.g., a fluorophore or a biotin (B1667282) handle), and a recognition element that directs the probe to the target nih.govthermofisher.kr. For protein targets, peptide-based probes or modified protein fragments could also be designed researchgate.net.

Target identification using molecular probes often involves incubating the probe with cell lysates or live cells, followed by enrichment of the labeled proteins and identification using mass spectrometry or other proteomic techniques nih.govdanaher.com. This approach can help confirm whether a hypothesized protein is a direct target and can also reveal off-target interactions.

Advanced Methodologies for Aplysianin P Research

Advanced Spectroscopic and Spectrometric Techniques in Compound Analysis

Advanced spectroscopic and spectrometric techniques are fundamental for the structural elucidation and characterization of complex natural products like aplysianin P. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are particularly powerful tools in this regard.

The gross structure of compounds, including those related to this compound, is typically elucidated based on spectral data, often in conjunction with chemical degradation studies. For instance, the structure of a compound referred to as "1," related to this compound research, was determined using spectral data combined with chemical degradations that yielded smaller, identifiable fragments.

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. Techniques such as high-resolution NMR, including 1D and 2D NMR experiments, are crucial for assigning resonances and determining the complete structure of isolated compounds. ctdbase.orgfishersci.fr The chemical shifts, splitting patterns, and coupling constants observed in NMR spectra offer insights into the different chemical environments of nuclei within the molecule. nih.gov Quantitative NMR (qNMR) can also be used for the precise quantification of compounds, leveraging the direct relationship between signal intensity and the number of nuclei. uni-mainz.de While 1H NMR is widely used, 31P NMR is particularly valuable for analyzing phosphorus-containing compounds due to the high natural abundance and broad chemical shift range of the 31P nucleus. uni-mainz.denih.gov Although direct detailed NMR data for this compound itself were not extensively detailed in the provided snippets, the reliance on spectral data for its structural elucidation is noted.

Mass spectrometry complements NMR by providing information about the molecular weight and fragmentation pattern of a compound. Techniques such as Electron Ionization Mass Spectrometry (EI MS) and Electrospray Ionization Mass Spectrometry (ESI MS) are commonly used in the analysis of natural products. ctdbase.org Matrix-assisted laser desorption/ionization coupled to time-of-flight MS (MALDI-TOF MS) is another powerful technique, particularly useful in lipid analysis and potentially applicable to other biomolecules. nih.gov Accurate mass measurements obtained from high-resolution mass spectrometry can help determine the elemental composition of a compound. The fragmentation patterns observed in MS/MS experiments provide structural information by breaking the molecule into smaller, characteristic ions. Together, NMR and mass spectrometry offer a highly effective approach for the comprehensive characterization of chemical structures. nih.govnih.gov

Bioanalytical Assays for Studying Protein-Ligand Interactions and Enzyme Activity

Bioanalytical assays are essential for understanding the biological functions and mechanisms of action of this compound, particularly given its reported anti-tumor and antibacterial activities. mdpi.com Several proteins isolated from sea hares, including aplysianin A, dactylomelin-P, escapin, and APIT, have been identified as L-amino acid oxidases (LAAOs). fishersci.frnih.govshirazu.ac.irnih.govuni.lunih.gov this compound is also mentioned alongside aplysianin A and E as exhibiting anti-tumor and antibacterial effects. mdpi.com This suggests that this compound may also possess LAAO activity or be functionally related to this family of enzymes.

LAAO activity is typically measured using enzymatic assays. A common approach is an enzyme-coupled assay where the hydrogen peroxide (H2O2) produced by the oxidation of an L-amino acid substrate by LAAO is coupled to a peroxidase reaction that produces a detectable signal, often a change in absorbance or fluorescence. shirazu.ac.irnih.govjmbfs.orgfishersci.ch Spectrophotometric methods are frequently employed to monitor the change in absorbance over time, allowing for the determination of enzyme kinetics, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax). nih.govnih.govuni.lu Studies on related sea hare LAAOs like aplysianin A and dactylomelin-P have shown substrate specificity, particularly for basic amino acids like L-arginine and L-lysine. nih.govshirazu.ac.irnih.govnih.gov

Binding assays are also valuable for investigating the interactions of this compound or related proteins with their biological targets. For instance, transmission electron microscopy (TEM) has been used to visualize the binding of dactylomelin-P to the surface of bacterial cells, providing insights into its antibacterial mechanism. nih.govshirazu.ac.ir While specific protein-ligand binding assays for this compound were not detailed in the provided information, the application of such techniques to related sea hare proteins highlights their potential utility in understanding how this compound interacts with cellular components or other molecules to exert its biological effects. The stability of this compound under various conditions, such as its resistance to Pronase digestion, can also be assessed through biochemical assays.

Application of Proteomic and Transcriptomic Technologies in Unraveling Biological Roles and Pathways

Proteomic and transcriptomic technologies offer powerful approaches to gain a comprehensive understanding of the biological roles and underlying pathways influenced by this compound. These "omics" approaches allow for the large-scale analysis of proteins (proteomics) and RNA molecules, particularly messenger RNA (transcriptomics), within a biological system. wikipedia.orgresearchgate.net

While direct detailed proteomic or transcriptomic studies specifically focused on the effects of this compound were not extensively described in the provided snippets, research on related sea hare compounds demonstrates the relevance of investigating biological mechanisms at a molecular level. For example, aplysianin A, P, and E are noted for their anti-tumor activities. mdpi.com Studies on glycine-rich proteins from sea hare eggs, which include these aplysianins, have explored the underlying biological mechanisms of their anti-cancer effects, suggesting the involvement of pathways such as the induction of apoptosis via the mitochondrial pathway. mdpi.com

Proteomic profiling can identify the proteins present in a cell or tissue, their abundance levels, and post-translational modifications, providing insights into the functional state of the biological system. wikipedia.orgresearchgate.net Transcriptomic profiling, often performed using techniques like RNA sequencing, quantifies gene expression levels, reflecting the transcriptional activity in response to a stimulus or in a particular biological state. wikipedia.orgresearchgate.netlww.com

Integrating data from both proteomics and transcriptomics can provide a more complete picture of complex biological processes and regulatory networks. wikipedia.orgresearchgate.netlww.com While mRNA levels and protein abundance are not always perfectly correlated due to post-transcriptional and post-translational regulation, their combined analysis can help to unravel biological roles and identify affected pathways. researchgate.netnih.gov The application of these technologies to study the effects of this compound on target cells or organisms could reveal the specific proteins and genes whose expression or activity is modulated, thereby elucidating the molecular pathways responsible for its observed biological activities, such as anti-tumor or antibacterial effects. nih.govuni.lu

Future Research Directions and Translational Perspectives Non Clinical

Comprehensive Elucidation of Aplysianin P's Molecular Interaction Networks

A key area for future research involves the comprehensive elucidation of this compound's molecular interaction networks. While some studies on related aplysianins and LAAOs have begun to uncover their mechanisms, the specific molecular targets and pathways influenced by this compound require detailed investigation. Research into related compounds like aplysin (B1665144) has indicated interactions with pathways such as PI3K/AKT/FOXO3a, suggesting potential avenues for exploring this compound's effects. oncotarget.comnih.gov

Future studies should aim to identify the specific proteins, nucleic acids, lipids, or other molecules that this compound directly binds to or interacts with within a cellular context. Techniques such as pull-down assays coupled with mass spectrometry, yeast two-hybrid screening, and advanced microscopy techniques could be employed to map these interactions. Furthermore, understanding the functional consequences of these interactions at a molecular level is crucial. This includes investigating how this compound affects enzyme activity, protein-protein interactions, gene expression, and signal transduction pathways.

Detailed kinetic and structural studies of this compound in complex with its identified binding partners would provide valuable insights into the molecular basis of its activity. This could involve techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR).

Discovery of Novel Biological Activities and Potential Therapeutic Indications in Non-Human Models

Beyond its reported anti-tumor activity, future research should explore novel biological activities of this compound in various non-human models. This could involve screening this compound against a broader range of cell lines, including those representing different types of cancers and other diseases. tandfonline.com

Furthermore, investigations in non-human organisms, such as zebrafish, C. elegans, or relevant animal models (excluding clinical studies in humans), are essential to assess its effects in a more complex biological system. scielo.brmdpi.comnih.goveuropa.eunih.gov These studies could reveal potential therapeutic indications beyond oncology, such as antimicrobial, antiviral, or anti-inflammatory properties, building upon the known activities of related sea hare-derived proteins. researchgate.netresearchgate.netresearchgate.netuchicago.edu

Research should focus on understanding the mechanisms underlying any newly discovered activities in these non-human models. This could involve assessing changes in cellular processes like apoptosis, cell cycle progression, migration, invasion, and immune responses. Data from such studies could be presented in tables summarizing the observed effects across different cell types or model organisms and the concentrations of this compound used.

Non-Human Model SystemObserved ActivityPotential Indication (Non-Clinical)
Cancer Cell Lines (e.g., MDA-MB-231, BT-549) oncotarget.comnih.govInhibition of proliferation, Induction of apoptosisAnti-tumor potential
Bacterial CulturesInhibition of growth, Bactericidal effectsAntimicrobial potential
(Future Research)(e.g., Specific organoids)(e.g., Effects on tissue development)
(Future Research)(e.g., Zebrafish embryos) scielo.br(e.g., Developmental biology effects)

Development of Advanced Production Methodologies (e.g., Biotechnological Expression, Sustainable Sourcing)

The limited natural abundance of this compound from sea hares presents a significant challenge for its research and potential development. researchgate.net Future research must prioritize the development of advanced production methodologies to ensure a sustainable and scalable supply.

Biotechnological approaches, such as recombinant protein expression in bacteria, yeast, insect cells, or mammalian cell lines, represent a promising avenue. fao.orgnih.govnih.gov Research would involve identifying the gene encoding this compound, optimizing codon usage for expression in heterologous systems, and developing efficient fermentation and purification protocols. Exploring different expression systems and culture conditions will be crucial to maximize yield and ensure proper protein folding and activity.

Another important direction is the investigation of sustainable sourcing methods. This could involve developing aquaculture techniques for Aplysia kurodai under controlled conditions to increase protein yield or exploring the possibility of chemical synthesis or semi-synthesis if the protein structure allows for it. researchgate.net Research into optimizing extraction and purification methods from natural sources could also improve efficiency.

Comparative studies evaluating the yield, purity, and biological activity of this compound produced through different methods (natural extraction, chemical synthesis, recombinant expression) would be essential to determine the most viable production strategy for future research and potential applications.

Exploration of this compound as a Research Tool for Cellular and Molecular Biology Studies

Given its potential biological activities and specific molecular interactions, this compound could be explored as a valuable research tool in cellular and molecular biology studies. nih.govgu.seappstate.eduillinoisstate.edu

Future research could investigate its utility in perturbing specific cellular pathways or functions to understand their roles in biological processes. For example, if this compound is found to specifically interact with a particular protein or pathway, it could be used as a chemical probe to study the function of that target in cell-based assays or in vitro biochemical experiments.

Furthermore, this compound, or modified versions of it, could be used to develop affinity reagents for isolating and studying its interacting partners. Labeling this compound with fluorescent tags or other markers could facilitate tracking its localization and dynamics within cells.

Research in this area would focus on characterizing the specificity and potency of this compound as a research tool and demonstrating its utility in providing novel insights into cellular and molecular mechanisms. This could involve using this compound in experiments alongside established research tools to compare their effects and gain a deeper understanding of the biological system under investigation.

Q & A

Q. What strategies mitigate bias in interpreting this compound’s therapeutic potential during preclinical studies?

  • Methodological Answer : Implement blinding during data collection/analysis. Use independent replication by a separate lab. Pre-register study protocols (e.g., on Open Science Framework) to reduce publication bias. Transparently report negative results to avoid selective data presentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.